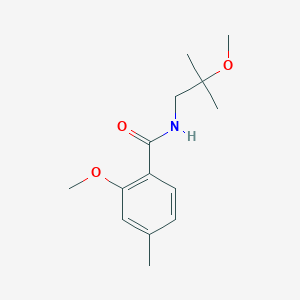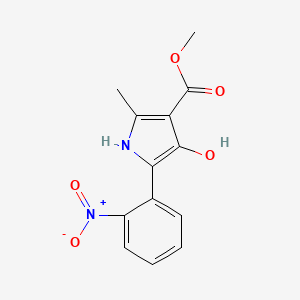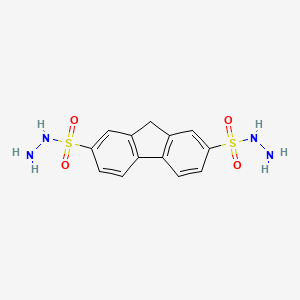![molecular formula C15H15ClFN5O2S B4534997 N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4534997.png)
N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
Sulfonamide compounds are a significant class of molecules with a broad spectrum of biological and chemical properties. They are involved in a variety of chemical reactions and possess diverse physical and chemical properties, making them of interest in medicinal chemistry, environmental chemistry, and material science.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-component reactions (MCR) in water, which are advantageous due to their mild and neutral reaction media, high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized using various spectroscopic methods, including IR, NMR (1H and 13C NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework and substituent effects on the core structure (Janakiramudu et al., 2017).
Chemical Reactions and Properties
Sulfonamides participate in a range of chemical reactions, including their role as catalysts in the synthesis of pyrazole derivatives. These reactions are critical for developing compounds with potential biological activities (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and their potential applications in drug design and other fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of sulfonamides in medicinal chemistry. Sulfonamide derivatives exhibit a wide range of bioactivities, and their interactions with enzymes like carbonic anhydrase have been extensively studied (Yamali et al., 2020).
Propiedades
IUPAC Name |
N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O2S/c1-10-14(9-21(2)18-10)25(23,24)20-15-12(16)8-22(19-15)7-11-5-3-4-6-13(11)17/h3-6,8-9H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWVLHCVYQJNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4534916.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B4534930.png)

![[(2S)-1-({6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4534938.png)
![1-acetyl-4-[4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane trifluoroacetate](/img/structure/B4534945.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4534952.png)
![ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4534958.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1H-imidazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4534963.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide](/img/structure/B4534965.png)
![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4534974.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4534977.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4534996.png)
